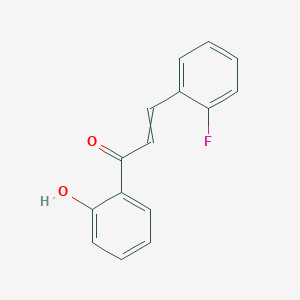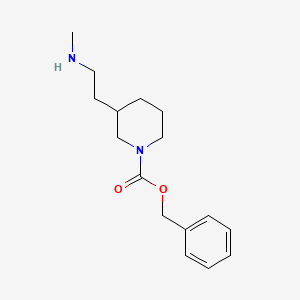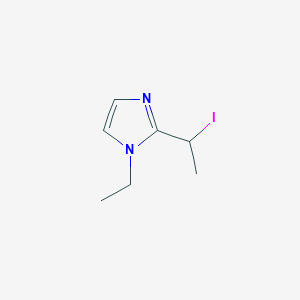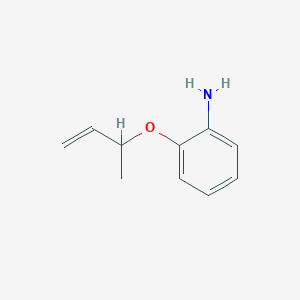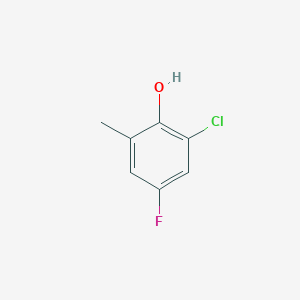
2-Chloro-4-fluoro-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-6-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-6-methylphenol typically involves multi-step reactions starting from readily available precursors. One common method includes the chlorination and fluorination of methylphenol derivatives. For example, starting from o-methylphenol, nitration can selectively generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination and reduction steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-6-methylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Halogenated phenols like this compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of metal catalysts.
Reduction: Sodium borohydride (NaBH₄) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-6-methylphenol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism by which 2-Chloro-4-fluoro-6-methylphenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but lacks the methyl group.
4-Chloro-3-methylphenol: Similar but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar but lacks the chlorine atom.
Uniqueness
2-Chloro-4-fluoro-6-methylphenol is unique due to the presence of both chlorine and fluorine atoms along with a methyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H6ClFO |
|---|---|
Poids moléculaire |
160.57 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-6-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |
Clé InChI |
MXALWBWOUGQNHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


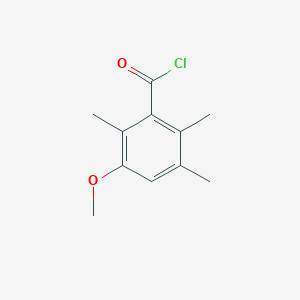
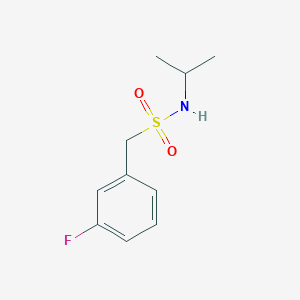
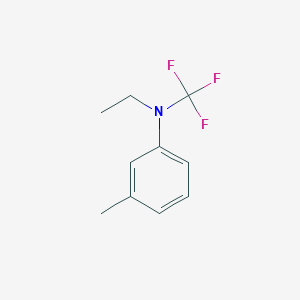
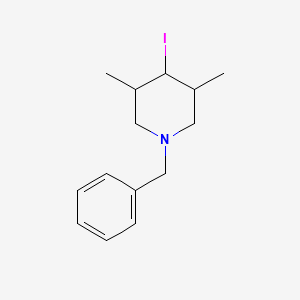


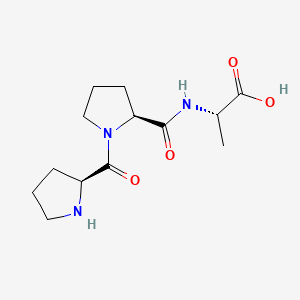
![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
